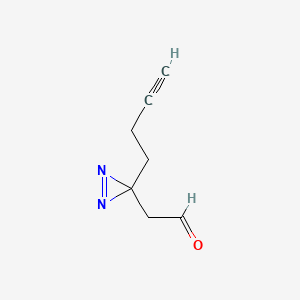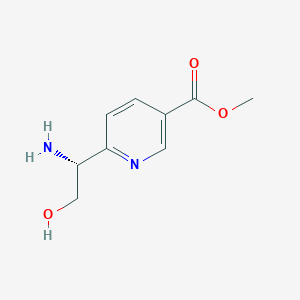![molecular formula C7H7N5O2 B13612059 methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazolopyrimidines .
Aplicaciones Científicas De Investigación
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Uniqueness
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C7H7N5O2 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
methyl 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12) |
Clave InChI |
BJSHVZOLOSVJRH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=NC=NC2=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)





![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)

carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)


